![molecular formula C12H10O2S2 B1334740 3-[(2-Thienylthio)methyl]benzoesäure CAS No. 845266-20-8](/img/structure/B1334740.png)

3-[(2-Thienylthio)methyl]benzoesäure

Übersicht

Beschreibung

Synthesis Analysis

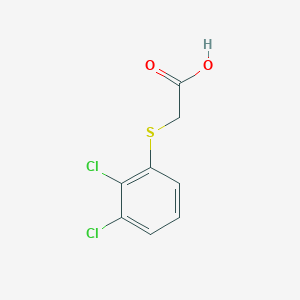

The synthesis of compounds related to 3-[(2-Thienylthio)methyl]benzoic acid involves various chemical reactions and methodologies. For instance, the synthesis of a structurally similar compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, was achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . Another related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was synthesized using a method that likely involves multi-step reactions, although the exact synthesis route is not detailed in the provided data . These methods indicate that the synthesis of thiophene-containing benzoic acid derivatives often involves condensation reactions and the use of hydrazine derivatives.

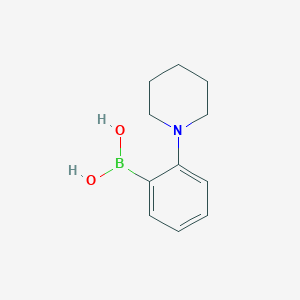

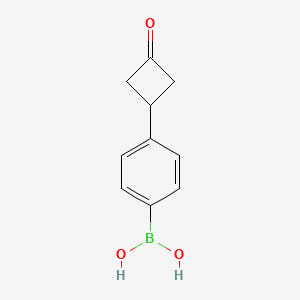

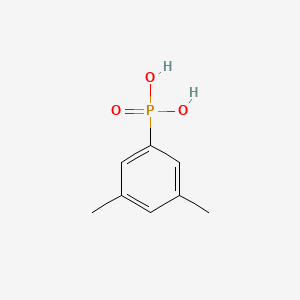

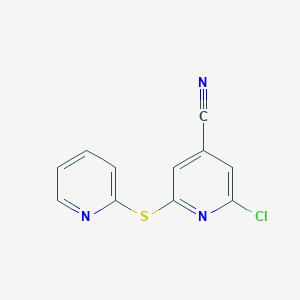

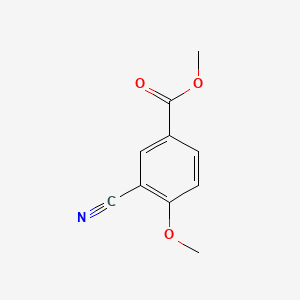

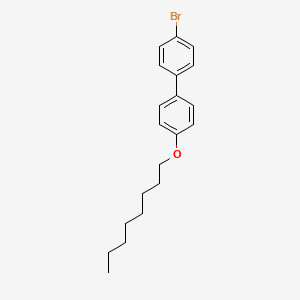

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Thienylthio)methyl]benzoic acid has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was determined using IR, UV, and X-ray diffraction methods, revealing a dihedral angle between the benzene and thiophene rings of 14.9° . The compound also exhibited intense purple emission at 396 nm when excited at 286 nm, indicating its potential photophysical properties. Similarly, the structure of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was analyzed using DFT calculations, which provided insights into its molecular geometry, vibrational wavenumbers, and chemical shift values .

Chemical Reactions Analysis

The reactivity of thiophene-containing benzoic acid derivatives can be inferred from the behavior of related compounds. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) demonstrated nucleophilic properties and reacted with methyl iodide and gold compounds to form S-methylated and S-aurated complexes, respectively . These reactions were diastereoselective and stereoelectronically controlled, indicating that the orientation of molecular orbitals plays a significant role in the reactivity of such compounds.

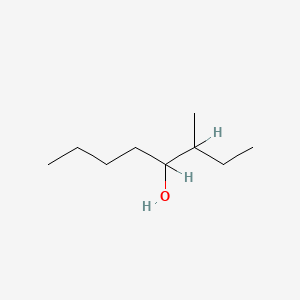

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing benzoic acid derivatives can be diverse. The compound 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was found to be stable below 298 °C in a nitrogen atmosphere . Theoretical calculations, such as those performed on 2- and 4-(methylthio)benzoic acid, can reveal the energy gap of HOMO-LUMO orbitals and provide insights into ionization energies, which are important for understanding the electronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

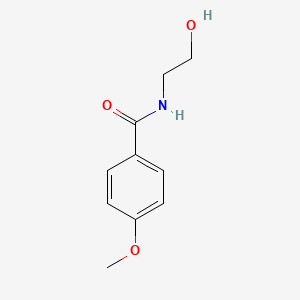

Enzymhemmungsuntersuchungen

3-[(2-Thienylthio)methyl]benzoesäure wurde in der Untersuchung von Enzyminhibitoren verwendet, insbesondere im Zusammenhang mit tRNA-(N1G37) Methyltransferase aus Mycobacterium abscessus . Diese Forschung ist entscheidend für das Verständnis bakterieller Resistenzmechanismen und die Entwicklung neuer Antibiotika.

Safety and Hazards

“3-[(2-Thienylthio)methyl]benzoic acid” is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

3-(thiophen-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-12(14)10-4-1-3-9(7-10)8-16-11-5-2-6-15-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPZJFCOIZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384827 | |

| Record name | 3-[(2-thienylthio)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845266-20-8 | |

| Record name | 3-[(2-Thienylthio)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-thienylthio)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 3-[(2-Thienylthio)methyl]benzoic acid in the context of Mycobacterium abscessus?

A1: The research article focuses on the crystal structure of TrmD, an essential enzyme in Mycobacterium abscessus, in complex with 3-[(2-Thienylthio)methyl]benzoic acid []. Mycobacterium abscessus is a rapidly growing bacterium known to cause various infections, particularly in individuals with underlying lung conditions. Understanding how small molecules like 3-[(2-Thienylthio)methyl]benzoic acid interact with essential enzymes in this bacterium could pave the way for developing novel therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)